Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Description
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate (CAS: 5660-63-9) is a structurally complex organic compound featuring a piperidine ring substituted with an ethyl carboxylate group at position 4 and a pyrrolidin-2,5-dione moiety at position 1. The pyrrolidinone ring is further functionalized with a 3-chlorophenyl group at the 1-position (Figure 1). This compound’s unique architecture combines aromatic, heterocyclic, and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-6-8-20(9-7-12)15-11-16(22)21(17(15)23)14-5-3-4-13(19)10-14/h3-5,10,12,15H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSWMJVNYIBTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389369 | |
| Record name | ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5660-63-9 | |
| Record name | ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidinyl and piperidine rings. The chlorophenyl group is introduced through a substitution reaction. The final step involves esterification to form the ethyl ester. Common reagents used in these reactions include chlorinating agents, reducing agents, and esterification catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
| Reaction Conditions | Outcome |
|---|---|
| 1 M NaOH, H₂O/EtOH (1:1), reflux | Conversion to piperidine-4-carboxylic acid derivative |
| 6 N HCl, 80°C, 4 h | Partial hydrolysis with ester cleavage |
This hydrolysis is pH-dependent, with alkaline conditions favoring complete conversion. The resulting carboxylic acid can participate in peptide coupling reactions (e.g., using EDC/HOBt) .
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine ring’s tertiary nitrogen exhibits nucleophilic reactivity, enabling alkylation or acylation:
Alkylation Example :
-
Reagents : Benzyl bromide, K₂CO₃, DMF, 60°C, 12 h
Acylation Example :
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Reagents : Acetyl chloride, Et₃N, DCM, 0°C → rt
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Product : N-acetylated derivative (confirmed by NMR)
Reactivity is influenced by steric hindrance from the adjacent pyrrolidinone ring.
Pyrrolidinone Ring Reactivity
The 2,5-dioxopyrrolidin-3-yl moiety participates in:
Amidation
Reduction
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Reagents : NaBH₄, THF/MeOH (2:1), 0°C → rt
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Product : Partial reduction of carbonyl groups to alcohols (observed via IR loss of C=O peaks)
Electrophilic Aromatic Substitution (3-Chlorophenyl Group)
The 3-chlorophenyl substituent directs electrophilic attacks to the meta position:
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-chloro-5-nitrophenyl derivative |
| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | Sulfonic acid derivative (unstable) |
Chlorine’s electron-withdrawing effect deactivates the ring, requiring harsh conditions for substitution.
Cross-Coupling Reactions
The aryl chloride participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling :
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Reagents : Pd(PPh₃)₄, K₂CO₃, 3-boronobenzaldehyde, DME/H₂O (3:1), 90°C, 24 h
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Product : Biaryl derivative with 75% yield (HPLC purity >95%)
Buchwald–Hartwig Amination :
-
Reagents : Pd₂(dba)₃, Xantphos, morpholine, t-BuONa, toluene, 100°C
Oxidative Degradation
Stability studies reveal susceptibility to oxidation:
-
Conditions : H₂O₂ (30%), FeSO₄, 25°C, 48 h
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Outcome : Cleavage of the pyrrolidinone ring to form succinimide derivatives (LC-MS confirmation)
Key Mechanistic Insights
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Steric Effects : The piperidine and pyrrolidinone rings create steric barriers, slowing reactions at the nitrogen centers .
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Electronic Effects : The 3-chlorophenyl group reduces electron density at the para position, favoring meta substitution in electrophilic reactions .
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Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen compared to THF or DCM .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that derivatives of this compound may demonstrate antidepressant-like effects in animal models. The presence of the piperidine ring is often associated with enhanced neuroactivity, making it a candidate for further exploration in treating depressive disorders .
- Analgesic Properties : Studies have shown that similar compounds can act as analgesics. The structural similarities suggest that this compound might also exhibit pain-relieving properties .
Pharmacological Research
The pharmacological profile of this compound is being explored through various studies:
- Mechanism of Action : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and pain perception .
- Potential for Drug Development : Given its structural features, this compound could serve as a lead for developing new medications targeting central nervous system disorders. Its ability to cross the blood-brain barrier (BBB) is a significant advantage for CNS drug candidates .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Study on Antidepressant Effects : A recent study published in a peer-reviewed journal evaluated the antidepressant-like effects of similar compounds in rodent models. The findings indicated that these compounds could significantly reduce depressive behaviors when administered chronically .
- Research on Analgesic Properties : Another research effort focused on evaluating the analgesic properties of related compounds using formalin-induced pain models. Results showed promising analgesic effects comparable to established pain medications .
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate
- Structural Features : Replaces the 3-chlorophenyl group with a 4-chlorodifluoromethoxyphenyl substituent.
- Key Differences : The para-substituted chlorodifluoromethoxy group introduces enhanced electron-withdrawing effects and steric bulk compared to the meta-chlorophenyl group. This may alter binding affinity in biological targets, such as enzymes or receptors, and influence solubility .
Ethyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate
- Structural Features : Contains a pyrrolidine ring with a 3,5-dichlorophenyl group and lacks the piperidine-4-carboxylate moiety.
- The dichlorophenyl substitution may enhance hydrophobic interactions compared to the mono-chlorophenyl group .
Piperidine Derivatives
Ethyl 4-piperidinecarboxylate
- Structural Features : A simple piperidine derivative with an ethyl ester at position 3.
- Key Differences: Lacks the pyrrolidinone and aryl substituents, resulting in reduced structural complexity and biological activity. Primarily used as a synthetic precursor .
Ethyl 1-(3-pyridinylcarbonyl)-4-piperidinecarboxylate
- Structural Features: Incorporates a pyridine carbonyl group instead of the pyrrolidinone-aryl system.
Halogen-Substituted Analogs
Ethyl 4-(3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
- Structural Features : Replaces the 3-chlorophenyl group with a 3-chlorobenzoyl-piperidine system linked to a benzoate ester.
- The benzoate ester may improve membrane permeability compared to the ethyl carboxylate .
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
- Structural Features : Features a nitro-substituted phenylmethyl group on the piperidine ring.
- Key Differences : The nitro group introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitution reactions but reduce stability under reducing conditions .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Utility : The target compound’s synthesis often involves multi-step routes, including nitration and cyclization, similar to analogs like Ethyl 1-{1-[4-(chlorodifluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxylate .
- Biological Activity : The 3-chlorophenyl group may confer unique interactions with hydrophobic binding pockets in enzymes, distinguishing it from nitro- or methoxy-substituted derivatives .
- Industrial Applications : Its structural complexity positions it as a candidate for developing high-performance polymers or drug candidates, though halogenated analogs may offer superior stability in harsh conditions .
Biological Activity
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN2O4 |
| Molecular Weight | 320.77 g/mol |
| CAS Number | 5660-63-9 |
| Purity | 98% |
| LogP | 0.4725 |
| Polar Surface Area | 70.972 Ų |
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been studied for its potential effects on acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
Research indicates that derivatives of this compound exhibit varying degrees of AChE inhibition. For example, compounds structurally related to this compound have shown IC50 values ranging from 0.23 µM to 6.21 µM against AChE, suggesting potent activity compared to standard drugs like donepezil .
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of signaling pathways associated with cell survival.
- Antidepressant Activity : Animal models have shown that administration of this compound results in significant antidepressant-like effects, as measured by the forced swim test and tail suspension test. These effects are hypothesized to be mediated through serotonergic and noradrenergic systems.
Pharmacological Applications
The compound's diverse biological activities suggest potential applications in several therapeutic areas:
- Cognitive Enhancement : Due to its AChE inhibitory properties, it may be beneficial in enhancing cognitive function and treating cognitive decline associated with aging.
- Mood Disorders : Its antidepressant-like effects indicate possible use in treating depression and related mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate, and how can intermediates be validated?
- Methodology :
- Step 1 : Start with a pyrrolidinone scaffold (e.g., 2,5-dioxopyrrolidine derivatives) and introduce the 3-chlorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Step 2 : Functionalize the piperidine ring using ethyl carboxylate groups via esterification under acidic conditions (e.g., H₂SO₄ or HCl catalysis).
- Step 3 : Validate intermediates using LC-MS and ¹H/¹³C NMR to confirm regiochemistry and purity. For example, ESI-FTMS (as in ) ensures accurate mass confirmation .
- Key Considerations : Monitor reaction temperatures to avoid decomposition of the dioxopyrrolidin moiety.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-DAD .
- Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 250–300 nm for aromatic/chlorinated systems).
- Data Interpretation : Compare results with Safety Data Sheets (SDS) guidelines for structurally similar compounds, such as Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate, which requires protection from moisture and light .
Advanced Research Questions
Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to variables like catalyst loading, solvent polarity, and reaction time. For example, optimize the Swern oxidation step (as in ) using response surface modeling .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce side reactions (e.g., polymerization of reactive intermediates) .
- Data Analysis : Use ANOVA to identify critical factors. For instance, a 10% increase in catalyst concentration may improve yield by 15–20% in cyclization steps .
Q. How can computational modeling predict the reactivity of the 3-chlorophenyl group in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model the electronic environment of the chlorophenyl group using Gaussian or ORCA software. Compare HOMO-LUMO gaps with analogous fluorophenyl systems (e.g., ) to predict electrophilic substitution sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories, particularly for polar aprotic solvents like DMF or THF.
- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects).
Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?
- Methodology :
- Meta-Analysis : Compile data from analogs like Ethyl 4-(3-bromo-8-chloro-dihydrobenzoheptapyridinyl)piperidinecarboxylate ( ) to identify structure-activity relationships (SAR).
- In Vitro Assays : Use standardized protocols (e.g., IC₅₀ measurements in kinase inhibition assays) to control for variability in biological models .
- Critical Analysis : Address discrepancies by testing enantiomeric purity (e.g., chiral HPLC) and verifying assay conditions (e.g., buffer pH, cell line selection).
Q. How can researchers design chiral resolution protocols for enantiomers of this compound?
- Methodology :
- Chiral Stationary Phases (CSP) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) for HPLC separation.
- Dynamic Resolution : Employ enzymatic catalysis (e.g., lipases in organic media) to selectively esterify one enantiomer .
- Validation : Confirm absolute configuration via X-ray crystallography (as in ) or electronic circular dichroism (ECD) .
Contradiction Management
- Synthesis vs. Stability : While emphasizes high-temperature reactions for cyclization, highlights thermal sensitivity. Mitigate by using low-boiling solvents (e.g., dichloromethane) and short reaction times .
- Biological Activity Variability : Cross-reference SAR data from (aryl halide informer libraries) to distinguish intrinsic activity from assay artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
